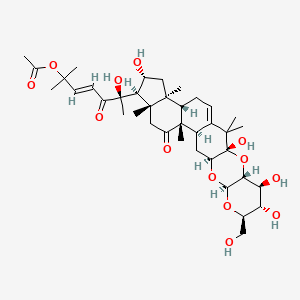

Opercurin B

Description

Opercurin B is a bioactive compound documented in the Encyclopedia of Traditional Chinese Medicines as a colorless, opaque powder with a specific optical rotation of $[α]_D^{20} = -18.6^\circ$ (in methanol). This compound is likely derived from natural sources, such as medicinal plants, though its exact biological role and applications require further investigation .

Properties

Molecular Formula |

C38H56O13 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(3S,5R,6S,7S,8R,10S,12S,14R,15R,18R,19R,20R,22S,23S)-3,6,7,20-tetrahydroxy-8-(hydroxymethyl)-2,2,15,18,22-pentamethyl-16-oxo-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacos-1(25)-en-19-yl]hept-3-en-2-yl] acetate |

InChI |

InChI=1S/C38H56O13/c1-18(40)50-32(2,3)13-12-24(42)37(9,46)30-21(41)15-34(6)23-11-10-19-20(36(23,8)25(43)16-35(30,34)7)14-26-38(47,33(19,4)5)51-29-28(45)27(44)22(17-39)48-31(29)49-26/h10,12-13,20-23,26-31,39,41,44-47H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22-,23+,26+,27-,28+,29-,30+,31+,34+,35-,36+,37+,38-/m1/s1 |

InChI Key |

CCXHTWIKFXDCCF-BNWUWMAFSA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]5[C@](C4(C)C)(O[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O5)CO)O)O)O)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC5C(C4(C)C)(OC6C(C(C(OC6O5)CO)O)O)O)C)C)C)O)O |

Synonyms |

opercurin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Opercurin B shares structural and functional similarities with other compounds in the Encyclopedia of Traditional Chinese Medicines, particularly Oolonghomobisflavan A and Ophiocarpine . Below is a comparative analysis based on available

Table 1: Comparative Properties of this compound and Analogous Compounds

| Property | This compound | Oolonghomobisflavan A | Ophiocarpine |

|---|---|---|---|

| Physical State | Colorless opaque powder | Brown opaque powder | Crystalline solid |

| Optical Rotation | $[α]_D^{20} = -18.6^\circ$ (MeOH) | Not specified | $[α]_D^{20} = +76.2^\circ$ (CHCl₃) |

| Melting Point | Not reported | Not reported | 198–200°C |

| Biological Activity | Undocumented | NADH dehydrogenase inhibitor | Undocumented |

| Natural Source | Likely plant-derived | Plant-derived | Plant-derived |

Structural Similarities and Differences

This compound vs. Oolonghomobisflavan A: Both compounds are flavan derivatives, as indicated by their nomenclature and classification in traditional medicine. Structural differences in substituents (e.g., hydroxyl groups, methyl groups) may account for variations in color (colorless vs. brown) and optical rotation.

This compound vs. Ophiocarpine :

- Ophiocarpine’s crystalline state and higher melting point (198–200°C) suggest greater molecular symmetry or stronger intermolecular forces compared to this compound’s powder form.

- The contrasting optical rotations ($-18.6^\circ$ vs. $+76.2^\circ$) indicate enantiomeric or diastereomeric relationships, which could influence their interactions with biological targets .

Functional and Pharmacological Contrasts

- Oolonghomobisflavan A has demonstrated specific enzymatic inhibition, making it a candidate for metabolic disorder research. In contrast, this compound’s lack of documented activity limits its current pharmacological relevance.

- Ophiocarpine ’s stability at higher temperatures (evidenced by its melting point) may enhance its suitability for industrial extraction processes compared to this compound .

Q & A

Q. What frameworks guide the integration of this compound research into broader therapeutic development pipelines?

- Methodological Answer : Use the TRANSFORM framework (Target, Research, Assay, Network, Scale-up, Formulation, Optimization, Regulatory, Market) to align basic research with translational goals. For example, prioritize assays that mimic human pathophysiology (e.g., 3D organoid models) and engage regulatory consultants early to address compliance hurdles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.